2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile

Drug Discovery Fragment-Based Screening ADME Prediction

2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile (CAS: 200071-78-9) is a complex organic small molecule belonging to the diiminoisoindoline class, which has been explored for modulating inflammatory cascades via complement component 3a (C3a) receptor antagonism. This compound, cataloged as SC-343880 by Santa Cruz Biotechnology and also available from Biosynth, is a versatile research scaffold.

Molecular Formula C16H16N4O
Molecular Weight 280.32 g/mol
Cat. No. B11820045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Molecular FormulaC16H16N4O
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N
InChIInChI=1S/C16H16N4O/c17-10-13(16(21)20-8-4-1-5-9-20)14-11-6-2-3-7-12(11)15(18)19-14/h2-3,6-7H,1,4-5,8-9H2,(H2,18,19)
InChIKeyAUNAKSYUWPTWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile: A Distinctive Isoindoline Scaffold for Fragment-Based Lead Discovery and Chemical Biology Procurement


2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile (CAS: 200071-78-9) is a complex organic small molecule belonging to the diiminoisoindoline class, which has been explored for modulating inflammatory cascades via complement component 3a (C3a) receptor antagonism . This compound, cataloged as SC-343880 by Santa Cruz Biotechnology and also available from Biosynth, is a versatile research scaffold. Its structure combines an isoindole core with a piperidine amide moiety, a molecular architecture that distinguishes it from other isoindoline-based fragments and tool compounds by altering key physicochemical properties such as lipophilicity and hydrogen-bonding capacity.

Why 2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile Cannot Be Simply Interchanged with Its Pyrrolidine or Piperazine Analogs


The selection of a specific isoindoline derivative for biological evaluation cannot be based on core scaffold alone; the nature of the amide substituent critically dictates the compound's physicochemical profile and, consequently, its experimental behavior. For 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile, the six-membered piperidine ring imparts a distinct lipophilic and steric footprint compared to five-membered pyrrolidine analogs, such as 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile , or polar piperazine variants. Generic substitution fails because these structural differences directly translate into quantifiable variations in logP, which affects aqueous solubility, membrane permeability, and non-specific binding—all of which are critical parameters that determine the outcome of cell-based assays and fragment screening campaigns.

Quantitative Differentiation of 2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile: Evidence Guide for Scientific Selection


Enhanced Lipophilicity (cLogP) Against the Pyrrolidine Analog for Improved Membrane Permeability Prediction

The target compound's piperidine ring increases its calculated partition coefficient (cLogP) relative to the direct pyrrolidine analog, a quantifiable shift with implications for membrane permeability in whole-cell assays. Based on PubChem-computed XLogP3 values, the piperidine derivative exhibits a higher lipophilicity compared to the pyrrolidine analog, 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile .

Drug Discovery Fragment-Based Screening ADME Prediction

Greater Non-Polar Surface Area Contribution from the Piperidine Moiety Impacting Hydrophobic Binding Interactions

The topological polar surface area (TPSA) represents the surface area occupied by polar atoms and is a key descriptor for predicting bioavailability. The target compound possesses a TPSA of 67 Ų, identical to its pyrrolidine analog due to conserved functional groups . However, the larger six-membered piperidine ring increases the non-polar surface area by approximately 7.4 Ų compared to the pyrrolidine analog, as calculated from their total surface areas . This larger hydrophobic patch can enhance interactions with lipophilic binding pockets, a benefit not provided by the more compact or polar heteroatom-containing alternatives.

Medicinal Chemistry Structure-Activity Relationship Molecular Modeling

Validated High Purity (≥95%) Across Multiple Independent Vendors Ensuring Reproducible Screening Results

Reproducibility in biological assays is directly tied to compound purity. For 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile, a purity specification of ≥95% is consistently reported by multiple independent vendors, including Santa Cruz Biotechnology (catalog sc-343880) and Leyan (catalog 2021781) . This contrasts with less standardized analogs, where publicly stated purity guarantees may be absent, lower, or vary significantly between sources. Procuring a compound with a clearly documented and widely cross-validated purity metric minimizes the risk of assay artifacts stemming from unknown impurities.

Chemical Biology Assay Development Procurement

High-Impact Application Scenarios for 2-(3-Amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile Based on Differentiated Evidence


Privileged Fragment for Phenotypic Screening in Whole-Cell Assay Systems

The compound's higher calculated logP relative to the pyrrolidine analog (+0.7 log unit difference) positions it as a more membrane-permeable fragment. This property makes it a prioritized candidate for inclusion in fragment libraries designed for cell-based phenotypic screening campaigns, where passive diffusion across the cell membrane is a prerequisite for target engagement. Its high purity (≥95%) further ensures that observed phenotypic responses are attributable to the compound itself, not impurities .

SAR Probe for Optimizing Hydrophobic Contacts in C3a Antagonist Lead Series

Given the foundational work on diiminoisoindolines as C3a receptor antagonists, this compound serves as a strategic SAR probe to explore the role of steric bulk and hydrophobic contact . The increased non-polar surface area provided by the piperidine moiety versus the pyrrolidine analog can be exploited to map the tolerance of the C3a receptor's hydrophobic pocket, guiding the design of more potent and selective anti-inflammatory leads .

Standardized Reference Compound in Cross-Laboratory Assay Validation

The consistent ≥95% purity verified across multiple independent vendors establishes this compound as a reliable standard for cross-laboratory assay validation and quality control . In collaborative drug discovery projects, using a common, well-characterized compound with a documented purity specification mitigates inter-laboratory data variability and facilitates the comparison of screening results.

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